molecular formula C17H30O2Si B8379729 (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol

Cat. No.: B8379729
M. Wt: 294.5 g/mol
InChI Key: FWOSUYGUMQKGTN-INIZCTEOSA-N
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Description

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is a chiral alcohol compound that features a tert-butyldimethylsiloxy group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can yield alkanes.

Scientific Research Applications

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, which can influence the reactivity and selectivity of the compound in various reactions. The phenyl group can participate in π-π interactions, further affecting the compound’s behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both a silyl ether and a phenyl group. These structural features confer distinct reactivity and selectivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C17H30O2Si

Molecular Weight

294.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpentan-1-ol

InChI

InChI=1S/C17H30O2Si/c1-17(2,3)20(4,5)19-16(13-14-18)12-11-15-9-7-6-8-10-15/h6-10,16,18H,11-14H2,1-5H3/t16-/m0/s1

InChI Key

FWOSUYGUMQKGTN-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCC1=CC=CC=C1)CCO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCC1=CC=CC=C1)CCO

Origin of Product

United States

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